2-Benzoyl-4H-chromen-4-one
Description
Structure
3D Structure
Properties
CAS No. |
51685-51-9 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-benzoylchromen-4-one |
InChI |
InChI=1S/C16H10O3/c17-13-10-15(16(18)11-6-2-1-3-7-11)19-14-9-5-4-8-12(13)14/h1-10H |
InChI Key |
CYEWOGGFJNAXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Benzoyl 4h Chromen 4 One Scaffolds
Electrophilic and Nucleophilic Substitution Reactions on the Chromen-4-one Core
The chromen-4-one core is susceptible to both electrophilic and nucleophilic attacks, although the reactivity is influenced by the substituents present on the ring system.
Electrophilic Aromatic Substitution: The fused benzene (B151609) ring of the chromone (B188151) scaffold can undergo electrophilic aromatic substitution. The substitution pattern is directed by the activating effect of the heterocyclic oxygen atom and the deactivating effect of the carbonyl group. Generally, electrophilic attack is favored at the C-6 and C-8 positions. However, the presence of the benzoyl group at C-2 further influences the electron density distribution, potentially affecting the regioselectivity of these reactions. Typical electrophilic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation/acylation, though specific examples for the 2-benzoyl derivative require further investigation.
Nucleophilic Substitution: The pyrone ring, particularly the C-2 and C-4 positions, is electron-deficient and thus susceptible to nucleophilic attack. The benzoyl group at C-2 enhances this electrophilicity. Nucleophilic substitution reactions can lead to the opening of the pyrone ring or substitution at the C-2 position. For instance, 2-(methylthio)-4H-chromen-4-one undergoes nucleophilic substitution with various arylmethyl ketones in the presence of a base like potassium hydroxide (B78521) in DMSO to yield 2-(2-oxo-2-arylethyl)-4H-chromen-4-ones. thieme-connect.com This reaction proceeds via a Michael-type addition of the carbanion generated from the arylmethyl ketone to the C-2 position, followed by the elimination of the methylthio group. thieme-connect.com
Halogenation Reactions
Halogenation of the chromen-4-one scaffold can occur at different positions depending on the reaction conditions and the halogenating agent used. The C-3 position of the chromone ring is particularly amenable to halogenation.
Recent studies have demonstrated the regioselective halogenation of various chromone derivatives at the C-3 position. rsc.org For example, an iodine(III)-mediated oxidative halogenation protocol has been developed for the chlorination, bromination, and iodination of chromones. rsc.org This method utilizes alkyl halides like chloroform (B151607) (CHCl₃), dibromomethane (B42720) (CH₂Br₂), and diiodomethane (B129776) (CH₂I₂) as both the solvent and the halogen source, furnishing 3-halogenated products in moderate to good yields. rsc.org The reaction is characterized by its mild conditions and excellent regioselectivity. rsc.org
Another approach involves the use of N-halosuccinimides (NCS for chlorination, NBS for bromination) for the selective halogenation of 2-(methylthio)-4H-chromen-4-ones at the C-3 position. organic-chemistry.org
Table 1: Examples of Halogenation Reactions on Chromone Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Chromone derivative | CHCl₃, PIFA, 100 °C, 12 h | 3-Chlorochromone derivative | Moderate to Good | rsc.org |
| Chromone derivative | CH₂Br₂, PIFA, 100 °C, 12 h | 3-Bromochromone derivative | Poor to Good | rsc.org |
| 2-(methylthio)-4H-chromen-4-one | NCS, Iodine, rt | 3-Chloro-2-(methylthio)-4H-chromen-4-one | Good | organic-chemistry.org |
| 2-(methylthio)-4H-chromen-4-one | NBS, Iodine, rt | 3-Bromo-2-(methylthio)-4H-chromen-4-one | Good | organic-chemistry.org |
PIFA = Phenyliodine(III) bis(trifluoroacetate)
Formation of Related Chromene Isomers (2H-Chromenes)
The 4H-chromen-4-one scaffold can be converted to its isomeric 2H-chromene derivatives through various synthetic strategies, often involving reduction of the carbonyl group and subsequent dehydration or other transformations. frontiersin.orgnih.govnih.gov
One common method involves the reduction of the C-4 carbonyl group of a chroman-4-one (a saturated analog) to a hydroxyl group, followed by dehydration. For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride (B1222165) (NaBH₄) yields the corresponding chroman-4-ol. nih.govacs.org Subsequent dehydration using a catalytic amount of p-toluenesulfonic acid (p-TSA) with magnesium sulfate (B86663) as a drying agent affords the 2H-chromene derivative. nih.govacs.org While this example does not start from a 4H-chromen-4-one, it illustrates a general pathway for accessing the 2H-chromene core from a related ketone.
More direct methods for the synthesis of 2H- and 4H-chromenes often involve intramolecular cyclization reactions. For example, lithium selenolates have been shown to catalyze the intramolecular Rauhut–Currier reaction of chalcone (B49325) derivatives to produce substituted 2H- and 4H-chromenes. acs.org The regioselectivity of this reaction, determining whether the 2H or 4H isomer is formed, is dependent on the nature of the substituents on the starting material. acs.org
Functional Group Transformations and Manipulations
The 2-benzoyl-4H-chromen-4-one molecule possesses two key carbonyl groups—one in the pyrone ring and one in the benzoyl substituent—which are primary sites for functional group transformations.
The carbonyl group of the benzoyl substituent can undergo typical ketone reactions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride, although the selectivity over the C-4 carbonyl of the chromone ring would need to be controlled.
The C-4 carbonyl of the chromone ring can also be targeted. As mentioned previously, reduction to an alcohol is a key step in the synthesis of some chromene isomers. nih.govacs.org
Furthermore, the entire 2-benzoyl moiety can be involved in reactions. For instance, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been achieved via a cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids, showcasing the possibility of modifying the C-2 substituent. nih.govresearchgate.net While this is on a thiochromone (B8434766) analog, it suggests that similar cross-coupling strategies could potentially be applied to this compound derivatives after suitable modification of the benzoyl group into a leaving group.
Spectroscopic Characterization Techniques for 2 Benzoyl 4h Chromen 4 One and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-benzoyl-4H-chromen-4-one analogs. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectra of 2-phenyl-4H-chromen-4-one analogs typically exhibit characteristic signals for the protons of the chromenone core and the substituent groups. For instance, the proton at the C-3 position of the chromone (B188151) ring often appears as a singlet in a distinct region of the spectrum. The aromatic protons of the benzoyl and chromenone moieties resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity and coupling constants providing valuable information about their substitution patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C-4) of the chromenone ring is characteristically observed at a downfield chemical shift, often in the range of 175-185 ppm. The carbon atoms of the aromatic rings and the olefinic carbons of the pyran ring also show distinct signals that are sensitive to the electronic effects of various substituents.
Interactive Data Table: ¹H and ¹³C NMR Data for Selected 2-Phenyl-4H-chromen-4-one Analogs
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3–(2-(2–(4-(4-Bromobenzoyl)piperazin-1-yl)ethoxy)ethoxy)-2–(3,4 dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one | CDCl₃ | δ 7.77 (d, J = 1.8 Hz, 1H), 7.72 (dd, J = 8.5, 1.9 Hz, 1H), 7.53 (d, J = 8.3 Hz, 2H), 7.26 (d, J = 8.3 Hz, 2H), 6.95 (d, J = 8.6 Hz, 1H), 6.50 (d, J = 2.1 Hz, 1H), 6.34 (d, J = 2.0 Hz, 1H), 4.25–4.21 (m, 2H), 3.98–3.93 (m, 9H), 3.90 (s, 3H), 3.77–3.67 (m, 4H), 3.54 (t, J = 5.5 Hz, 2H), 3.36 (s, 2H), 2.51 (s, 4H), 2.39 (s, 2H) | Not explicitly provided |
| (E)-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one | DMSO-d₆ | δ 9.09 (s, 1H, chromone), 7.58 (s, 1H, furanone), 7.38 (s, 1H, vinyl) | δ 175.08 (C=O, chromen-4-one), 168.75 (C=O, lactone) |
| 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid | Not specified | δ 8.145 (1H), 8.078 (1H), 7.565 (2H), 7.635 (2H) | δ 164.482 (C=O, ester), 45.157 (C-Cl) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring their vibrational frequencies. nih.gov
IR Spectroscopy: The IR spectrum of this compound analogs is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. The carbonyl group of the chromenone ring typically shows a strong absorption in the region of 1600-1650 cm⁻¹. The benzoyl carbonyl group is also expected to absorb in a similar region. Additionally, C=C stretching vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ range, and C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound analogs, Raman spectra can be particularly useful for characterizing the vibrations of the aromatic rings and the C=C bonds.
Interactive Data Table: Key IR Vibrational Frequencies for a 2-Phenyl-4H-chromen-4-one Analog
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) of Chromenone | Stretching | ~1640 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O | Stretching | 1000-1300 |
| SO₂ (in an analog) | Stretching | 1150, 1300 |
| OH (in an analog) | Stretching | 2780-3340 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound and its analogs. The UV-Vis spectra of flavones and related chromones typically show two major absorption bands. researchgate.net
These bands are often referred to as Band I and Band II. Band I, appearing at a longer wavelength (typically >300 nm), is associated with the π-π* transitions of the cinnamoyl system (B-ring and the heterocyclic ring). Band II, at a shorter wavelength (typically <300 nm), is attributed to the π-π* transitions of the benzoyl system (A-ring). The position and intensity of these bands can be influenced by the presence of substituents on the aromatic rings and the solvent used for the measurement. For instance, conjugation with a carbonyl group generally leads to a bathochromic (red) shift of the absorption maximum. masterorganicchemistry.com
Interactive Data Table: UV-Vis Absorption Maxima for Flavone (B191248) and an Analog
| Compound | Solvent | λmax (nm) |
| Flavone | Not specified | ~300 |
| 2-Styryl-4H-chromen-4-one | Not specified | ~318 |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.
Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, this compound and its analogs are expected to show a prominent molecular ion peak (M⁺). The fragmentation patterns can be complex but often involve characteristic losses of small molecules or radicals. For example, the loss of the benzoyl group as a radical is a likely fragmentation pathway. nih.govrsc.org High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula.
Elemental Analysis: Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, can establish the molecular formula.
Interactive Data Table: Mass Spectrometry Data for a Chromenone Analog
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid, TMS ester | EI | 296 (M⁺) | 281/283 ([M-CH₃]⁺), 229/231 |
Computational Chemistry and Theoretical Studies of 2 Benzoyl 4h Chromen 4 One and Chromen 4 One Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study various properties of chromen-4-one derivatives.
Vibrational mode analysis, often performed alongside geometry optimization, predicts the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. For chromen-4-one derivatives, characteristic vibrational modes include the stretching of the C=O (carbonyl) and C-O-C (ether) groups within the pyranone ring, as well as vibrations associated with the fused benzene (B151609) ring and any substituents.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | 1600-1650 | Stretching of the carbonyl group in the pyranone ring. |
| C-O-C Stretch | 1200-1300 | Asymmetric and symmetric stretching of the ether linkage. |
| Aromatic C=C Stretch | 1450-1600 | Stretching vibrations within the fused benzene ring. |
| C-H Bending | 1000-1300 (in-plane), 750-1000 (out-of-plane) | Bending vibrations of the aromatic C-H bonds. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For chromen-4-one derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the fused benzene ring and any electron-donating substituents. The LUMO, conversely, is often centered on the electron-deficient pyranone ring, particularly the carbonyl group, and any electron-withdrawing groups. In 2-Benzoyl-4H-chromen-4-one, both the chromone (B188151) core and the benzoyl group would contribute to the frontier orbitals. The distribution of these orbitals provides insights into the regions of the molecule most likely to be involved in chemical reactions.
| Parameter | Significance | General Findings for Chromen-4-one Derivatives |
|---|---|---|
| EHOMO | Electron-donating ability | Higher with electron-donating substituents. |
| ELUMO | Electron-accepting ability | Lower with electron-withdrawing substituents. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | Smaller gap indicates higher reactivity. |
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). These theoretical predictions are valuable for interpreting experimental UV-Vis spectra.
For chromen-4-one derivatives, the main electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system. The position of the absorption bands is sensitive to the substitution pattern on the chromone scaffold. Electron-donating groups generally cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause either a red or blue shift depending on their position.
Computational methods, particularly DFT, can be used to predict the NMR chemical shifts (δ) of atomic nuclei (e.g., 1H and 13C) in a molecule. nih.govnih.gov These predictions are based on the calculation of the magnetic shielding around each nucleus. By comparing the calculated chemical shifts with experimental NMR data, the structure and conformation of a molecule can be confirmed. This is particularly useful for complex molecules where spectral interpretation can be challenging. For chromen-4-one derivatives, theoretical NMR predictions can help in assigning the signals of the protons and carbons in the chromone core and its substituents.
The interaction of molecules with a strong electromagnetic field, such as that from a laser, can lead to nonlinear optical (NLO) phenomena. Computational chemistry can predict the NLO properties of molecules by calculating their polarizability (α) and hyperpolarizabilities (β and γ). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. researchgate.net Chromen-4-one derivatives with donor-acceptor π-conjugated systems have been investigated for their potential NLO properties. The benzoyl group in this compound could contribute to the π-conjugation and influence its NLO response.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target.
Chromen-4-one derivatives have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various enzymes. These studies have provided valuable insights into the binding modes of these compounds within the active sites of their target proteins. For instance, derivatives of 2-phenyl-4H-chromen-4-one have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. These studies revealed that the chromone scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site.
In the case of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets. The benzoyl group would likely play a significant role in the binding, potentially forming additional interactions with the receptor.
| Target Protein | Therapeutic Area | Key Interactions Observed for Chromen-4-one Derivatives |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Hydrogen bonding with Ser530 and Arg120; hydrophobic interactions. |
| Monoamine Oxidase (MAO) | Neurodegenerative diseases | Hydrogen bonding and π-π stacking with key residues in the active site. |
| Acetylcholinesterase (AChE) | Alzheimer's disease | Interactions with the catalytic and peripheral anionic sites. mdpi.com |
In Silico Prediction of Molecular Properties (e.g., ADMET, PASS prediction of activity)
In silico computational tools are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of novel compounds. These methods allow for the screening of large libraries of molecules, such as chromen-4-one derivatives, to identify candidates with promising drug-like properties and biological activities before committing to costly and time-consuming synthesis and experimental testing. nih.govbiointerfaceresearch.com
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: ADMET prediction involves evaluating a compound's potential behavior within a biological system. For various chromen-4-one and related chromanone derivatives, properties such as adherence to Lipinski's rule of five are often assessed to determine their potential for oral bioavailability. nih.govcumhuriyet.edu.tr Studies on libraries of 2H-chroman-4-one derivatives have utilized in-silico ADME screening to establish their drug-likeness. nih.gov Similarly, analyses of natural chromone derivatives have included evaluations based on Lipinski's rule, with findings indicating no violations for the investigated compounds. cumhuriyet.edu.tr These computational filters are crucial for prioritizing compounds that are more likely to succeed in later developmental phases. researchgate.net
Below is a representative table of predicted ADMET properties for a series of chromen-one derivatives, illustrating typical parameters evaluated in such studies.
Table 1: Representative In Silico ADMET Properties of Chromen-4-one Derivatives Note: This table is a generalized representation based on typical parameters found in computational studies.
| Compound Class | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations |
|---|---|---|---|---|---|
| 3-Formyl chromones | < 500 | < 5 | < 5 | < 10 | 0 |
| Hydrazono methyl-4H-chromen-4-ones | < 500 | < 5 | < 5 | < 10 | 0 |
| Benzimidazole-chromen-4-ones | < 500 | < 5 | < 5 | < 10 | 0 |
PASS (Prediction of Activity Spectra for Substances) Prediction: The PASS online tool is utilized to predict the spectrum of biological activities of a compound based on its chemical structure. This prediction is based on structure-activity relationships derived from a large database of known active substances. For a series of 6-substituted 3-formyl chromone derivatives, PASS prediction was employed to identify their potential pharmacological roles. The results suggested that these compounds could act as potent inhibitors for several biological targets. nih.gov The predictions are presented as a probability for a compound to be active (Pa) or inactive (Pi).
Table 2: Selected PASS Predictions for 3-Formyl Chromone Derivatives Source: Adapted from findings on 3-formyl chromone derivatives. nih.gov
| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Aldehyde oxidase inhibitor | > 0.7 | < 0.05 |
| Insulin inhibitor | > 0.6 | < 0.05 |
| HIF1A expression inhibitor | > 0.5 | < 0.1 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations provide detailed insights into the conformational stability of these ligands, particularly when they are part of a protein-ligand complex. nih.govresearchgate.net These simulations are crucial for validating the results of molecular docking studies and understanding the dynamic behavior of the ligand in the binding pocket of a target protein. cumhuriyet.edu.tr
The stability of the protein-ligand complex is typically assessed by analyzing several parameters over the simulation period, which can range from nanoseconds to microseconds. Key metrics include:
Root Mean Square Deviation (RMSD): This measures the average deviation of a protein's backbone atoms or a ligand's heavy atoms from a reference structure over time. A stable and converging RMSD plot suggests that the complex has reached equilibrium and remains stable. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values indicate regions of high flexibility, while low values suggest stable regions. nih.govresearchgate.net
Radius of Gyration (Rg): Rg is a measure of the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing significant unfolding or conformational changes upon ligand binding. nih.govresearchgate.net
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to a solvent. It provides information about changes in the protein's surface exposure due to ligand binding. researchgate.net
Hydrogen Bonds: The analysis of intermolecular hydrogen bonds between the ligand and the protein over the simulation trajectory is critical for understanding the key interactions that stabilize the complex. nih.gov
Studies on various chromen-4-one derivatives have successfully used MD simulations to confirm their stable binding to target proteins. For instance, simulations of hydrazono methyl-4H-chromen-4-one derivatives with threonine tyrosine kinase showed that the complexes remained stable over a 100 ns simulation. researchgate.net Similarly, natural chromone derivatives complexed with the SARS-CoV-2 main protease were also found to be stable during MD simulations. cumhuriyet.edu.trcumhuriyet.edu.tr In another study, a 6-isopropyl-3-formyl chromone complexed with an insulin-degrading enzyme (IDE) was analyzed, with RMSD, RMSF, and Rg values confirming the system's stability. nih.gov Conformational principal component analysis (PCA) has also been applied to MD trajectories to identify collective motions and significant conformational changes within the protein-ligand complex. nih.gov
Table 3: Summary of Parameters from Molecular Dynamics Simulations of Chromen-4-one Derivatives Note: This table summarizes typical analyses and findings from MD simulation studies.
| Derivative Class | Target Protein | Simulation Time (ns) | Key Analyses Performed | General Finding |
|---|---|---|---|---|
| Hydrazono methyl-4H-chromen-4-ones | Threonine Tyrosine Kinase | 100 | RMSD, RMSF, Rg, SASA, H-bonds | Stable ligand-protein interactions formed. researchgate.net |
| Natural chromone derivatives | SARS-CoV-2 Mpro | Not specified | RMSD, Binding Free Energy (MM-PBSA) | Ligand-protein complexes remained stable. cumhuriyet.edu.trcumhuriyet.edu.tr |
Mechanistic Biological Studies of 2 Benzoyl 4h Chromen 4 One Derivatives in Vitro Focus
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 2-benzoyl-4H-chromen-4-one derivatives influences their biological efficacy. Research has shown that specific substitutions on both the chromenone core and the associated phenyl rings can dramatically alter enzyme inhibitory activity.
For inhibitors of cyclooxygenase (COX), the nature and size of the substituent at the C-3 position of the chromene scaffold are critical for potent and selective COX-2 inhibitory activity. Larger groups, such as a benzyloxy group, have been found to enhance selectivity for COX-2 over COX-1, likely due to steric interactions within the COX-1 active site.
In the context of cholinesterase inhibition, SAR analysis of amino-7,8-dihydro-4H-chromenone derivatives indicates that substitutions at the R¹ and R² positions play a pivotal role in enhancing inhibitory potency against Butyrylcholinesterase (BChE). nih.gov Specifically, the introduction of moieties like 4-chlorobenzyloxy and 4-bromobenzyloxy at the R¹ position significantly increases inhibitory activity. nih.gov Conversely, substitutions at the R³ position were generally found to be unfavorable for BChE inhibition. nih.gov
Regarding tyrosinase inhibition, the substitution pattern on the C-4 phenyl ring of 4H-benzo[h]chromene derivatives is a key determinant of activity. A derivative featuring a 4-dimethylamino substituent on this phenyl ring was identified as the most potent inhibitor in its series, suggesting that electron-donating groups at this position enhance binding to the enzyme's active site. nih.gov Furthermore, for other classes of tyrosinase inhibitors, it has been observed that hydroxyl groups on the β-phenyl ring are essential for activity, with the 2,4-dihydroxyphenyl substitution pattern being particularly effective. mdpi.com
Enzyme Inhibition Mechanisms (In Vitro)
Derivatives of the 2-phenyl-4H-chromen-4-one framework have been extensively evaluated as inhibitors of cyclooxygenase (COX) isozymes, which are key enzymes in the inflammatory pathway. nih.gov The primary goal of these studies is often to identify derivatives that selectively inhibit COX-2, the inducible isoform associated with inflammation, while sparing COX-1, the constitutive isoform involved in gastric cytoprotection and platelet function. acs.org
In one study, a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives were synthesized and evaluated. These compounds displayed moderate to potent COX-2 inhibitory activities. The derivative 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one emerged as a particularly potent and selective COX-2 inhibitor, with an IC₅₀ value of 0.07 µM and a selectivity index (SI) of 287.1, comparable to the reference drug celecoxib. Another natural flavone (B191248), 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, also showed selective COX-2 inhibition with an IC₅₀ of 0.38 µM and a selectivity index of 18.70.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 20.1 | 0.07 | 287.1 |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 7.09 | 0.38 | 18.70 |
Aromatase (CYP19A1) is a critical enzyme that catalyzes the final step in estrogen biosynthesis. nih.gov Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. nih.govnih.gov While direct studies on this compound are limited, research on the closely related isoflavanone (B1217009) (3-phenylchroman-4-one) scaffold provides insight into how this class of compounds interacts with aromatase.
In vitro evaluations using recombinant human aromatase have shown that isoflavanone derivatives can be potent inhibitors. The parent isoflavanone molecule showed moderate inhibition with an IC₅₀ value of 29 µM. nih.gov However, specific substitutions on the chromanone core and the C-3 phenyl ring led to significantly enhanced potency. For instance, the addition of a methoxy (B1213986) group at the C-6 position or a phenoxy group at the C-4 position of the phenyl ring resulted in compounds with potent inhibitory effects. nih.govnih.gov
| Compound (Isoflavanone Derivative) | Aromatase IC₅₀ (µM) |
|---|---|
| 6-methoxy-3-phenylchroman-4-one | 0.26 |
| 3-(4-phenoxyphenyl)chroman-4-one | 2.4 |
| 3-(pyridin-3-yl)chroman-4-one | 5.8 |
| 3-phenylchroman-4-one (parent compound) | 29 |
α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Its inhibition is a therapeutic approach for managing type-2 diabetes mellitus. nih.gov A synthetic flavone derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC), has been identified as a potent α-glucosidase inhibitor. nih.govresearchgate.net
BDC demonstrated a dose-dependent inhibition of α-glucosidase activity, with a maximum inhibition of 99.3% observed at a concentration of 27.6 µM. nih.govresearchgate.net Kinetic analysis revealed that, unlike the standard drug acarbose (B1664774) which acts as a competitive inhibitor, BDC inhibits the enzyme via a non-competitive mechanism. nih.govresearchgate.net In silico studies further suggest an allosteric interaction with the enzyme, binding at a site distinct from the active site. nih.govresearchgate.net
| Compound | Inhibition Type | Kᵢ (nM) | Reference Drug (Acarbose) Kᵢ (nM) |
|---|---|---|---|
| 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC) | Non-competitive | 465.3 | 172 (Competitive) |
Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the pigment responsible for coloration. nih.govuq.edu.au Overactivity of tyrosinase can lead to hyperpigmentation disorders, making its inhibitors valuable in cosmetics and medicine. nih.gov Various 4H-chromene derivatives have been synthesized and shown to be effective tyrosinase inhibitors. nih.govnih.gov
One study on ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives found that compound 4i, which has a 4-dimethylamino substitution on the C-4 phenyl ring, was the most potent inhibitor with an IC₅₀ of 34.12 μM. nih.gov Similarly, a series of 4H-chromene-3-carbonitrile derivatives were evaluated, with compound 6f emerging as the most effective, exhibiting an IC₅₀ of 35.38 µM. nih.gov Kinetic studies for both compounds revealed a competitive mechanism of inhibition, indicating they contend with the substrate for binding to the enzyme's active site. nih.govnih.gov
| Compound | Tyrosinase IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|
| Compound 6f (a 4H-chromene-3-carbonitrile derivative) | 35.38 ± 2.12 | Competitive | 16.15 |
| Compound 4i (an ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivative) | 34.12 | Competitive | N/A |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes that hydrolyze the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.gov Inhibitors of these enzymes are a primary strategy for the management of Alzheimer's disease. nih.govnih.gov Several 4H-chromen-4-one derivatives have been identified as potent inhibitors of both AChE and BChE.
A study of amino-7,8-dihydro-4H-chromenone derivatives found several potent BChE inhibitors. nih.gov Compound 4k from this series showed particularly high potency against BChE with an IC₅₀ of 0.65 µM and was found to be a competitive-type inhibitor with a Kᵢ value of 0.55 µM. nih.govnih.gov Another compound, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated excellent inhibitory activity against both enzymes, with IC₅₀ values of 1.37 µM for AChE and 0.95 µM for BChE.
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| Compound 4k (an amino-7,8-dihydro-4H-chromenone derivative) | N/A | 0.65 ± 0.13 |
| Compound 4c (an amino-7,8-dihydro-4H-chromenone derivative) | N/A | 0.89 ± 0.24 |
| Compound 4d (an amino-7,8-dihydro-4H-chromenone derivative) | N/A | 1.19 ± 0.31 |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 1.37 | 0.95 |
Monoamine Oxidase-B (MAO-B)
Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders. Certain 4H-chromen-4-one derivatives, which belong to the flavonoid class of compounds, have been identified as potent MAO-B inhibitors.
In one study, the naturally occurring flavone 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, isolated from Notholirion thomsonianum, was evaluated for its in vitro MAO-B inhibitory activity. researchgate.net The compound demonstrated significant inhibition of the human recombinant enzyme, exhibiting a half-maximal inhibitory concentration (IC50) of 0.14 μM. researchgate.net This potency was notable when compared to the standard inhibitor safinamide (B1662184) (IC50 0.025 μM) in the same assay. researchgate.net The substrate used for the MAO-B enzyme in these evaluations was benzylamine (B48309) hydrochloride. researchgate.net
Rho Kinases (ROCK I, ROCK II)
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. The two isoforms, ROCK I and ROCK II, are implicated in various cellular processes and are considered therapeutic targets for several diseases. mdpi.com A class of 4H-chromen-4-one derivatives has been discovered as novel and selective ROCK inhibitors. consensus.app
Structure-activity relationship studies led to the identification of 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (compound 12j) as a highly potent compound. consensus.app This derivative demonstrated excellent kinase selectivity for ROCK I and ROCK II when tested against a panel of 387 other kinases, indicating a specific interaction with the intended targets. consensus.app This selectivity is a critical attribute for potential therapeutic agents, minimizing off-target effects.
Urokinase-Type Plasminogen Activator Receptor (uPAR)
The urokinase-type plasminogen activator receptor (uPAR) is a cell surface receptor that plays a critical role in extracellular matrix degradation, cell signaling, adhesion, and migration. mdpi.comnih.gov It is a key component of the plasminogen activation system, and its interaction with its ligand, urokinase-type plasminogen activator (uPA), is implicated in various pathological processes. nih.gov Based on a thorough review of the scientific literature, there is currently no available in vitro research data detailing the mechanistic biological studies of this compound derivatives with the urokinase-type plasminogen activator receptor.
Telomerase Activity (e.g., regulation of dyskerin expression)
Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length and is a hallmark of most cancer cells. Its activity is dependent on the proper assembly of its components, including the protein dyskerin, which is vital for the stabilization of the mature human telomerase RNA. nih.gov Consequently, dyskerin is a potential target for anticancer therapies. nih.gov
Several studies have shown that derivatives of 4H-chromen-4-one can act as telomerase inhibitors by modulating the expression of dyskerin. nih.govnih.gov One investigation identified 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (compound 5i) as a potent telomerase inhibitor. nih.gov Mechanistic studies confirmed that this compound's inhibitory action was achieved by decreasing the expression of dyskerin. nih.gov
In another study, a series of 2-phenyl-4H-chromone derivatives containing an amide and a 1,3,4-oxadiazole (B1194373) moiety were synthesized and evaluated as telomerase inhibitors. nih.gov The compound designated A33 showed considerable inhibition against telomerase, and Western blotting analysis revealed that it could reduce the expression of dyskerin. nih.gov Many compounds in this series demonstrated potent telomerase inhibitory activity with IC50 values below 1 µM, significantly superior to the reference compound staurosporine (B1682477) (IC50 = 6.41 µM). nih.gov
Molecular Interactions with Biological Targets (In Vitro)
Protein Kinase Modulation
Derivatives of this compound have demonstrated the ability to modulate the activity of several protein kinases, which are critical regulators of cellular signaling pathways.
As detailed in section 6.2.7, specific 4H-chromen-4-one derivatives are potent and highly selective inhibitors of Rho kinases (ROCK I and ROCK II). consensus.app The lead compound 12j showed excellent selectivity for these kinases over a large panel of 387 other protein kinases, highlighting a specific molecular interaction. consensus.app
Furthermore, research has shown that 2-phenyl-4H-chromen-4-one derivatives can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated cells, certain derivatives were found to suppress inflammation by inhibiting the TLR4/MAPK pathway. nih.govresearchgate.netresearchgate.net This indicates an interaction with upstream regulators or components of this specific protein kinase cascade.
Phosphatidylinositol 3-Kinase Modulation
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell survival, growth, and proliferation. nih.govnih.gov The broader class of flavonoids, to which this compound derivatives belong, is known to exert modulatory actions on the PI3K/Akt signaling pathway. nih.gov Indeed, the well-characterized PI3K inhibitor LY294002 possesses a 2-phenyl-4H-chromen-4-one (chromone) core structure, specifically 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one. nih.gov This establishes a clear precedent for this chemical scaffold interacting with and inhibiting PI3K.
Research on various flavonoids has consistently demonstrated their ability to inhibit the PI3K/Akt/mTOR signaling cascade in different cell types. nih.govdocumentsdelivered.com This modulation occurs through direct action on the kinase, altering the phosphorylation state of its downstream targets. nih.gov For instance, some flavonoids have been shown to dock in the ATP binding pocket of PI3Kγ, a specific isoform of the enzyme. nih.gov A patent has also been filed for chromenone-based compounds that act as allosteric inhibitors of PI3K. google.com
Interaction with G-quadruplex Structures
Derivatives of 4H-chromen-4-one, particularly flavones, have been investigated for their ability to interact with and stabilize G-quadruplex (GQ) structures. tandfonline.comsciforum.netnih.gov These non-canonical DNA secondary structures, found in regions such as telomeres and oncogene promoters, are considered important targets in cancer therapy. tandfonline.comsciforum.netnih.gov The stabilization of GQ structures by small molecules can inhibit the activity of enzymes like telomerase, which is crucial for cancer cell immortality. researcher.life
In silico studies using molecular docking and molecular dynamics simulations have elucidated the binding mechanisms of flavone compounds with G-quadruplex DNA. tandfonline.comsciforum.netresearchgate.net The primary forces driving the complex formation are hydrogen bonds, pi-pi stacking interactions, and van der Waals forces. tandfonline.comsciforum.net These ligands typically bind to the groove regions or stack externally on the G-quartet, the planar arrangement of four guanine (B1146940) bases that forms the core of the GQ structure. researchgate.netresearchgate.net
The binding affinity and stabilizing potential can vary significantly based on the specific substitutions on the flavone scaffold. For instance, in a study investigating the binding of flavones to the G-quadruplex within the CREB1 oncogene promoter, baicalein (B1667712) and chrysin (B1683763) demonstrated more favorable binding energies compared to the parent flavone structure, indicating a more stable complex formation. tandfonline.comsciforum.netresearchgate.net The planarity of the C-ring in the flavonoid structure appears to be a critical factor for preferential binding to G-quadruplex DNA. researchgate.net
| Compound | Binding Free Energy (MM-PBSA) |
|---|---|
| Flavone | -47.95 kcal/mol |
| Baicalein | -107.55 kcal/mol |
| Chrysin | -98.28 kcal/mol |
Antioxidant Mechanisms (In Vitro Assays)
The antioxidant properties of this compound derivatives are a key aspect of their biological activity, primarily mediated through their ability to scavenge free radicals and reactive oxygen species. nih.govsemanticscholar.org
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely used in vitro method to evaluate the radical scavenging ability of compounds. researchgate.net DPPH is a stable free radical that, upon accepting an electron or hydrogen radical from an antioxidant, is converted to a colorless hydrazine, a change that can be measured spectrophotometrically. researchgate.net
Numerous studies have demonstrated that chromone (B188151) derivatives possess significant DPPH radical scavenging activity. researchgate.netnih.govresearchgate.net The efficacy of these compounds is highly dependent on their structural features. A crucial factor is the presence and position of hydroxyl (-OH) groups on the chromone scaffold. nih.gov For example, a study on synthesized chromone derivatives revealed that compounds with a 7,8-dihydroxy substitution pattern exhibited exceptionally high antioxidant activity, in some cases 10-20 times higher than the reference antioxidant, Trolox. nih.gov The addition of a substituted benzoyl group at position 3 was also found to significantly enhance radical scavenging by expanding the electron conjugation system, which improves radical stabilization. nih.gov
| Compound | EC₅₀ (µM) |
|---|---|
| 7,8-dihydroxy-2-(4'-nitrophenyl)-3-(4''-nitrobenzoyl)chromone | 3.37 |
| 7,8-dihydroxy-2-(3'-trifluoromethyl-phenyl)-3-(3''-trifluoromethylbenzoyl)chromone | 2.58 |
| 7,8-dihydroxy-2-(4'-fluorophenyl)-3-(4''-fluorobenzoyl)chromone | 3.93 |
| 7,8-dihydroxyflavone | 31.89 |
| Trolox (Standard) | 50.08 |
Beyond stable radicals like DPPH, chromone derivatives have been shown to directly scavenge biologically relevant reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (HO•), are natural byproducts of metabolism that can cause significant cellular damage when their levels become excessive. jddtonline.info The canonical mechanism for ROS scavenging by flavonoids involves the donation of a hydrogen atom or an electron from their phenolic groups. cetjournal.it
In vitro assays using electron paramagnetic resonance (EPR) spectroscopy have confirmed the ability of chromone derivatives to scavenge these species. nih.gov A study evaluating a series of new chromonyl-2,4-thiazolidinediones and related compounds demonstrated a strong scavenging effect. At a concentration of 1 mmol/L, several derivatives showed significant inhibition of both superoxide and hydroxyl radical signals. nih.gov This direct scavenging activity suggests a protective role for these compounds against oxidative damage. nih.gov
| Radical Species | Inhibition Range (%) |
|---|---|
| Superoxide Anion Radical (DMPO-OOH) | 24 - 58% |
| Hydroxyl Radical (DMPO-OH) | 4 - 75% |
Anti-inflammatory Mechanistic Pathways (In Vitro Assays)
Derivatives of this compound exhibit anti-inflammatory effects through various in vitro mechanistic pathways, including the inhibition of protein denaturation and the modulation of key inflammatory enzymes. tandfonline.comnih.gov
Protein denaturation is a well-documented cause of inflammation. sciforum.net When proteins lose their tertiary and secondary structures due to heat, chemicals, or other stressors, they can trigger autoimmune and inflammatory responses. sciforum.net The ability of a compound to inhibit protein denaturation in vitro is considered a reliable indicator of its potential anti-inflammatory activity. sciforum.netjddtonline.info The assay typically uses a protein like egg albumin or bovine serum albumin, which is induced to denature by heat. jddtonline.info
Studies have shown that flavonoid-rich plant extracts are effective at inhibiting heat-induced albumin denaturation. tandfonline.comsciforum.net For example, the flavonoid fraction isolated from Melipona beecheii honey showed potent activity, achieving 50% inhibition at a concentration of 0.11 mg/mL, which was comparable to the standard anti-inflammatory drug acetylsalicylic acid (IC₅₀ of 0.05 mg/mL). tandfonline.com This suggests that the flavonoid structure, characteristic of 2-phenyl-4H-chromen-4-one derivatives, is responsible for this anti-inflammatory mechanism. tandfonline.com
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases. Inhibition of the 5-LOX pathway is therefore a key strategy for controlling inflammation.
Several derivatives of 4H-chromen-4-one have been identified as potent inhibitors of the 5-LOX enzyme in vitro. For instance, the naturally occurring flavone 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one was evaluated in an in vitro anti-inflammatory assay and demonstrated significant inhibition of 5-LOX with a half-maximal inhibitory concentration (IC₅₀) of 0.84 µM. This activity was part of a broader anti-inflammatory profile that also included inhibition of cyclooxygenase (COX) enzymes. Other studies on different chromene derivatives have also reported potent 5-LOX inhibition, with some compounds showing IC₅₀ values in the nanomolar range.
| Compound | IC₅₀ (µM) |
|---|---|
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 0.84 |
| Isoxazole Derivative C3 | 8.47 |
| Isoxazole Derivative C5 | 10.48 |
| KRH-102140 | 0.16 |
Q & A
Q. What are the common synthetic routes for 2-Benzoyl-4H-chromen-4-one and its derivatives?
Methodological Answer: The synthesis of this compound derivatives often involves Lewis acid-catalyzed domino reactions or condensation strategies. For example:
- Domino Friedel-Crafts/Allan-Robinson Reaction : Using BF₃·Et₂O as a catalyst, substituted chromenones can be synthesized via regioselective Friedel-Crafts alkylation followed by cyclization. Reaction conditions (e.g., solvent: CH₂Cl₂, temperature: 0°C to room temperature) and substituent positions critically influence yield and selectivity .
- Condensation of 2-Methylchromones : Derivatives like 2-styrylchromones are synthesized by reacting 2-methylchromones with substituted benzaldehydes under basic conditions. Substituents on the benzaldehyde (e.g., halogens, methoxy groups) allow structural diversification for biological testing .
Q. Table 1: Example Reaction Conditions for 2-Styrylchromone Synthesis
| Starting Material | Benzaldehyde Substituent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methoxy-2-methylchromone | 4-Fluorophenyl | KOH/EtOH | 72 | |
| 2-Methylchromone | 3,4-Dimethoxyphenyl | BF₃·Et₂O | 85 |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software) resolves bond lengths, angles, and packing interactions. For example, the crystal structure of 5,7-bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one confirms the planar chromenone core and benzoyl orientation (R-factor = 0.054) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects. For instance, the benzoyl proton in 2-benzyl-6-chloro-5,7-dimethyl-3-phenyl-4H-chromen-4-one appears at δ 7.46–7.14 ppm, while methyl groups resonate at δ 2.47–2.94 ppm .
- High-Resolution Mass Spectrometry (HRMS) : HRMS-ESI-TOF validates molecular formulas (e.g., [M+H⁺] observed at m/z 375.1153 for a chloro-substituted derivative, matching theoretical calculations) .
Q. What derivatives of this compound are commonly studied, and why?
Methodological Answer: Derivatives are tailored to explore structure-property relationships:
- Substituted Benzoyl Groups : Electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) groups modulate electronic properties and reactivity .
- Chromenone Ring Modifications : Methoxy or hydroxy groups at positions 5, 6, or 7 influence hydrogen bonding and bioactivity .
- Styryl Derivatives : 2-Styrylchromones (e.g., 2-[(1E)-2-(4-fluorophenyl)ethenyl]-4H-chromen-4-one) are studied for cytotoxicity, with substituents affecting IC₅₀ values in cancer cell lines .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity in domino Friedel-Crafts/Allan-Robinson reactions?
Methodological Answer: The reaction proceeds via:
Friedel-Crafts Alkylation : Lewis acids (e.g., BF₃) activate carbonyl groups, directing electrophilic substitution to the para position of the benzoyl moiety.
Cyclization (Allan-Robinson) : Intramolecular aldol condensation forms the chromenone ring. Steric and electronic effects of substituents dictate regioselectivity. For example, bulky groups at the benzoyl position favor C-6 cyclization over C-8 .
Q. How can structure-activity relationships (SARs) be established for this compound derivatives?
Methodological Answer: SAR studies involve:
- Systematic Substituent Variation : Synthesizing derivatives with halogen, methoxy, or hydroxy groups at specific positions.
- Biological Assays : Testing cytotoxicity (e.g., against HeLa cells) and correlating substituent electronic parameters (Hammett σ values) with activity. For example, 4-fluorostyryl derivatives show higher cytotoxicity than methoxy analogs due to enhanced electrophilicity .
Q. Table 2: Cytotoxicity of Selected 2-Styrylchromones
| Compound | Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-(4-Fluorostyryl)chromone | 4-F | 12.3 | |
| 2-(4-Methoxystyryl)chromone | 4-OCH₃ | 45.7 |
Q. How should researchers address contradictions in spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR, HRMS, and X-ray data to confirm molecular identity. For example, conflicting NOESY correlations may arise from dynamic processes; temperature-dependent NMR can resolve this.
- Impurity Analysis : Use HPLC-MS to detect byproducts. Crystallographic outliers (e.g., unusual bond lengths) may indicate twinning or disorder, requiring re-refinement with SHELXL .
- Data Transparency : Report all raw data (e.g., CIF files for crystallography) and statistical parameters (e.g., R-factors) to enable peer validation .
Q. What advanced spectral techniques resolve overlapping signals in complex derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations in crowded spectra. For example, HMBC correlations between H-3 (δ 6.8 ppm) and C-4 (δ 178.7 ppm) confirm chromenone ring connectivity .
- High-Field Instruments : 600+ MHz NMR reduces signal overlap for poly-substituted derivatives.
- Reference Databases : NIST Chemistry WebBook provides validated IR and MS spectra for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
